molecular formula C17H19N5OS B2463831 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine CAS No. 2415455-89-7

6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

Cat. No. B2463831
CAS RN: 2415455-89-7
M. Wt: 341.43
InChI Key: YFQPBDSBFCQHCE-UHFFFAOYSA-N
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Description

6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine involves the inhibition of topoisomerase IIα, which leads to DNA damage and subsequent apoptosis in cancer cells. This compound binds to the DNA-topoisomerase IIα complex and stabilizes it, leading to the accumulation of DNA breaks and the induction of apoptosis.
Biochemical and Physiological Effects:
6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and cause DNA damage. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine in lab experiments is its high potency against cancer cells. This compound has been shown to be active against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine. One of the most promising directions is to study its potential applications in combination therapy with other anticancer agents. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, more studies are needed to determine the toxicity and safety profile of this compound in vivo.
Conclusion:
In conclusion, 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a promising compound that has shown significant activity against cancer cells. Its mechanism of action involves the inhibition of topoisomerase IIα, leading to DNA damage and apoptosis. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine. One of the most common methods involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate and then reaction with methyl iodide and pyrazine-2-carboxaldehyde. This method yields the desired compound with good purity and yield.

Scientific Research Applications

6-Ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against various cancer cell lines. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, which is a critical enzyme involved in DNA replication.

properties

IUPAC Name

6-ethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-23-13-4-5-14-15(8-13)24-17(20-14)21(2)12-10-22(11-12)16-9-18-6-7-19-16/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPBDSBFCQHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

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